molecular formula C23H22N4O3 B375866 6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 362620-16-4

6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B375866
CAS No.: 362620-16-4
M. Wt: 402.4g/mol
InChI Key: USKPHCWTUSRAPN-UHFFFAOYSA-N
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Description

6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the pyrano[2,3-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 4-[(E)-(2,4-dimethoxyphenyl)methylidene]amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups and structural features.

Properties

CAS No.

362620-16-4

Molecular Formula

C23H22N4O3

Molecular Weight

402.4g/mol

IUPAC Name

6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O3/c1-13-5-7-15(8-6-13)27-23-20(14(2)26-27)21(18(12-24)22(25)30-23)17-10-9-16(28-3)11-19(17)29-4/h5-11,21H,25H2,1-4H3

InChI Key

USKPHCWTUSRAPN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)OC)OC)C(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)OC)OC)C(=N2)C

Origin of Product

United States

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